Cas no 1692578-52-1 (3-(4-Ethylcyclohexyl)-5-methylpiperidine)

3-(4-Ethylcyclohexyl)-5-methylpiperidine is a specialized cyclohexyl-substituted piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both ethyl and methyl substituents on a cyclohexyl-piperidine backbone, offers steric and electronic modulation, making it valuable for studying structure-activity relationships. The compound's rigid cyclohexyl ring enhances conformational stability, while the piperidine moiety provides a versatile scaffold for further functionalization. This combination may improve bioavailability or binding affinity in target interactions. Suitable for use as an intermediate in synthetic chemistry, it demonstrates compatibility with a range of reaction conditions. High purity grades are available for precision applications.
3-(4-Ethylcyclohexyl)-5-methylpiperidine structure
1692578-52-1 structure
商品名:3-(4-Ethylcyclohexyl)-5-methylpiperidine
CAS番号:1692578-52-1
MF:C14H27N
メガワット:209.370884180069
CID:6313043
PubChem ID:106779614

3-(4-Ethylcyclohexyl)-5-methylpiperidine 化学的及び物理的性質

名前と識別子

    • 1692578-52-1
    • EN300-722160
    • 3-(4-ethylcyclohexyl)-5-methylpiperidine
    • 3-(4-Ethylcyclohexyl)-5-methylpiperidine
    • インチ: 1S/C14H27N/c1-3-12-4-6-13(7-5-12)14-8-11(2)9-15-10-14/h11-15H,3-10H2,1-2H3
    • InChIKey: AWAZQCPZPQSNAA-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C)CC(C1)C1CCC(CC)CC1

計算された属性

  • せいみつぶんしりょう: 209.214349865g/mol
  • どういたいしつりょう: 209.214349865g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 12Ų

3-(4-Ethylcyclohexyl)-5-methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-722160-2.5g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-722160-0.5g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-722160-0.05g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-722160-5.0g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-722160-1.0g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
1.0g
$914.0 2025-03-12
Enamine
EN300-722160-0.1g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-722160-0.25g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-722160-10.0g
3-(4-ethylcyclohexyl)-5-methylpiperidine
1692578-52-1 95.0%
10.0g
$3929.0 2025-03-12

3-(4-Ethylcyclohexyl)-5-methylpiperidine 関連文献

3-(4-Ethylcyclohexyl)-5-methylpiperidineに関する追加情報

Introduction to 3-(4-Ethylcyclohexyl)-5-methylpiperidine (CAS No. 1692578-52-1)

3-(4-Ethylcyclohexyl)-5-methylpiperidine, identified by the Chemical Abstracts Service (CAS) number 1692578-52-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and molecular pharmacology. The compound's molecular structure incorporates a cyclohexyl side chain and a methyl substituent on the piperidine ring, which contribute to its distinct chemical properties and reactivity.

The synthesis and characterization of 3-(4-Ethylcyclohexyl)-5-methylpiperidine involve rigorous methodologies that align with modern chemical synthesis techniques. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to confirm the compound's structural integrity. These analytical techniques provide detailed insights into the molecular architecture, ensuring that the compound meets the stringent purity standards required for pharmaceutical applications.

In recent years, there has been growing interest in piperidine derivatives due to their versatility as pharmacophores in drug design. The presence of the 4-ethylcyclohexyl group and the 5-methyl substituent in 3-(4-Ethylcyclohexyl)-5-methylpiperidine imparts specific physicochemical properties that make it a valuable candidate for further exploration. These properties include solubility, lipophilicity, and metabolic stability, which are critical factors in determining a compound's efficacy and safety profile.

One of the most compelling aspects of 3-(4-Ethylcyclohexyl)-5-methylpiperidine is its potential role in the development of novel therapeutic agents. Piperidine derivatives have been widely studied for their ability to modulate various biological pathways, making them attractive candidates for drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The structural features of this compound suggest that it may exhibit inhibitory activity against certain enzymes or receptors, which could be exploited for therapeutic benefit.

Recent research has highlighted the importance of optimizing the structural motifs of piperidine derivatives to enhance their pharmacological activity. The 4-ethylcyclohexyl group in 3-(4-Ethylcyclohexyl)-5-methylpiperidine contributes to steric hindrance, which can influence binding affinity to biological targets. Additionally, the 5-methyl substituent may enhance metabolic stability, reducing the likelihood of rapid degradation in vivo. These factors are crucial in designing molecules that can withstand physiological conditions while maintaining their therapeutic efficacy.

The pharmacokinetic profile of 3-(4-Ethylcyclohexyl)-5-methylpiperidine is another area of interest. Studies have shown that modifications in the piperidine ring can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these relationships is essential for predicting how a drug will behave in the human body and for optimizing dosing regimens. Advanced computational models and experimental techniques are being employed to elucidate the ADME properties of this compound, providing valuable insights for future drug development efforts.

In conclusion, 3-(4-Ethylcyclohexyl)-5-methylpiperidine (CAS No. 1692578-52-1) represents a promising compound in pharmaceutical research. Its unique structural features and potential pharmacological applications make it a subject of considerable interest among scientists working in medicinal chemistry and drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play an increasingly important role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量